(1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride
Description
(1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride is a piperidine derivative characterized by a methanamine group at the 2-position of the piperidine ring and a 2,5-dichlorobenzyl substituent at the 1-position. The dichlorobenzyl moiety introduces lipophilicity and electronic effects, which may influence binding affinity and metabolic stability compared to simpler piperidine derivatives .
Properties
IUPAC Name |
[1-[(2,5-dichlorophenyl)methyl]piperidin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-11-4-5-13(15)10(7-11)9-17-6-2-1-3-12(17)8-16;/h4-5,7,12H,1-3,6,8-9,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRMKMFKQMRZCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN)CC2=C(C=CC(=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: In chemistry, (1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It is used in the development of new drugs targeting specific receptors or enzymes .
Medicine: Medically, this compound has been investigated for its potential use in treating neurological disorders due to its ability to interact with neurotransmitter systems. It may also have applications in the treatment of certain types of cancer .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways and targets are still under investigation, but it is known to affect the central nervous system and may have potential as a therapeutic agent for neurological conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s piperidine core and methanamine side chain are common features among analogs, but substituents at the 1-position significantly alter properties. Key comparisons include:
Physicochemical and Pharmacological Implications
- Electronic Effects : Chlorine atoms withdraw electrons, stabilizing the benzyl group against oxidative metabolism. This contrasts with electron-donating groups (e.g., methyl in BD214888), which may accelerate degradation .
- Binding Interactions : The dichlorobenzyl group’s hydrophobicity could anchor the compound in hydrophobic protein pockets, while pyridine-containing analogs (e.g., ) may engage in π-π stacking or hydrogen bonding .
Biological Activity
(1-(2,5-Dichlorobenzyl)piperidin-2-yl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a dichlorobenzyl group, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 274.19 g/mol. The presence of the dichlorobenzyl moiety suggests enhanced lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 274.19 g/mol |
| Solubility | High (as hydrochloride) |
| Structure | Chemical Structure |
Pharmacological Profile
Preliminary studies indicate that this compound exhibits notable biological activity, particularly in the following areas:
- Neurotransmission Modulation : Similar compounds have been shown to interact with neurotransmitter receptors, potentially acting as agonists or antagonists. This suggests that the compound may have applications in treating neuropsychiatric disorders such as anxiety and depression.
- Anti-inflammatory Effects : The compound's structure may allow it to modulate inflammatory pathways, which is a common feature among piperidine derivatives .
- Antimicrobial Activity : Piperidine derivatives have been explored for their antibacterial properties, indicating that this compound could also possess similar effects against various bacterial strains .
Interaction Studies
Studies employing techniques such as radiolabeled ligand binding assays and surface plasmon resonance have been utilized to assess the binding affinity of this compound to various receptors. These studies are crucial for elucidating the pharmacodynamics and pharmacokinetics of the compound.
Case Studies
Case Study 1: Neuropharmacological Assessment
In a study assessing the neuropharmacological effects of similar piperidine derivatives, researchers found that compounds with dichlorobenzyl substitutions exhibited significant anxiolytic effects in animal models. The mechanism was attributed to modulation of serotonin receptors, suggesting that this compound may similarly influence serotonergic pathways .
Case Study 2: Antimicrobial Evaluation
A recent investigation evaluated several piperidine derivatives for their antibacterial efficacy against Gram-positive and Gram-negative bacteria. Results indicated that compounds with dichlorobenzyl groups showed superior activity compared to their non-substituted counterparts, highlighting the potential of this compound as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
